4-(2-aminoethyl)-N-methylaniline
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMUNZMWFJULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-aminoethyl)-N-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 4-(2-nitroethyl)aniline using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group, followed by methylation using methyl iodide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-methylaniline undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines and reduced forms.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
Drug Development
One of the most promising applications of 4-(2-aminoethyl)-N-methylaniline lies in drug development. The compound's ability to form hydrogen bonds due to its amino groups allows for significant interactions with biological molecules, such as proteins and nucleic acids. This characteristic is crucial for the design of new pharmaceuticals targeting specific biological pathways. Research has indicated that modifications involving this compound can enhance the efficacy and selectivity of drug candidates, particularly in targeting enzymes or receptors involved in various diseases .
Bioconjugation Techniques
This compound can be utilized in bioconjugation techniques, where it serves as a reactive handle for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the fields of diagnostics and therapeutic agents, where precise targeting is essential. The compound's reactivity enables site-specific modifications on proteins or peptides, enhancing their functionality and stability.
Material Science
In material science, this compound is studied for its potential use in creating advanced polymers and composites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Additionally, it may serve as a precursor for synthesizing functionalized materials that exhibit unique electrical or optical properties.
Case Study 1: Drug Development
A recent study explored the potential of this compound derivatives in developing inhibitors for specific enzymes linked to cancer progression. The research demonstrated that modifications to the amino group significantly enhanced binding affinity and selectivity towards the target enzyme, suggesting a pathway for developing effective cancer therapeutics .
Case Study 2: Bioconjugation
In another study focused on bioconjugation, researchers successfully employed this compound as a linker molecule for attaching antibodies to nanoparticles. This approach improved the targeting efficiency of the nanoparticles in delivering therapeutic agents to tumor cells, showcasing the compound's versatility in biomedical applications.
Comparative Analysis with Related Compounds
Here is a comparative analysis highlighting structural features and applications of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylaniline | Aniline with a methyl group | Precursor in dye production |
| 4-Aminophenol | Hydroxyl group at para position | Known for analgesic properties |
| N,N-Dimethylaniline | Two methyl groups on nitrogen | Widely used in industrial applications |
| 2-Aminoethyl aniline | Aminoethyl group attached directly | Similar reactivity but lacks methyl substitution |
Each compound exhibits distinct chemical behaviors and applications, emphasizing the unique position of this compound within this category.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 4-(2-aminoethyl)-N-methylaniline with analogs differing in substituents, alkylation patterns, or functional groups:
*Calculated based on molecular formula C₉H₁₄N₂.
Key Observations :
- Substituent effects : Bulky groups (e.g., indole-phenyl in ) reduce solubility but improve thermal stability. Polar groups (e.g., methoxyethoxy in ) enhance solubility.
- Alkylation : N-Methylation (vs. N,N-dimethyl) optimizes binding affinity in Aβ tracers .
- Functional groups: The aminoethyl chain distinguishes this compound from analogs like N-(2-hydroxyethyl)-N-methylaniline , which lacks a primary amine but offers hydroxyl-mediated interactions.
Neuroimaging and Therapeutics
- Aβ PET tracers: Asymmetric diaryl-azine-based derivatives (e.g., [18F]92) with N-methylaniline cores exhibit exceptional binding to Aβ aggregates in Alzheimer’s brains . The aminoethyl group in the target compound could improve blood-brain barrier penetration.
- Structure-activity relationships (SAR) : N-Methylaniline derivatives outperform N,N-dimethyl analogs in peroxidase-like activity, critical for degrading H₂O₂ in Alzheimer’s models .
Q & A
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
